molecular formula C12H13BrO2 B6157385 rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans CAS No. 372178-50-2

rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans

Cat. No. B6157385
CAS RN: 372178-50-2
M. Wt: 269.1
InChI Key:
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Description

Rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans (rac-Brc-DMC) is a chiral molecule that can be used in various scientific research applications. It is a small molecule that can be synthesized in the laboratory and has been used in a variety of biochemical and physiological studies. Rac-Brc-DMC has been used in studies of enzyme inhibition, drug development, and drug delivery.

Scientific Research Applications

Rac-Brc-DMC has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, drug development, and drug delivery. Rac-Brc-DMC has also been used to study the effects of chirality on the pharmacokinetics of drugs.

Mechanism of Action

Rac-Brc-DMC has been found to act as an inhibitor of enzymes, such as cytochrome P450 and protein kinases. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
Rac-Brc-DMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways. Rac-Brc-DMC has also been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

Rac-Brc-DMC has several advantages and limitations for lab experiments. It is a small molecule that can be synthesized in the laboratory and has been used in a variety of biochemical and physiological studies. It is also a chiral molecule and can therefore be used to study the effects of chirality on the pharmacokinetics of drugs. However, rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans has been found to be toxic and can therefore be dangerous to use in lab experiments.

Future Directions

Rac-Brc-DMC has a variety of potential future applications. It could be used to study the effects of chirality on drug metabolism, as well as to study the effects of chirality on drug pharmacokinetics. Rac-Brc-DMC could also be used to develop new drugs or drug delivery systems. Additionally, rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans could be used to study the mechanism of enzyme inhibition and the effects of protein kinases on cell signaling pathways. Finally, rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans could be used to study the effects of chirality on the pharmacodynamics of drugs.

Synthesis Methods

Rac-Brc-DMC can be synthesized from 3-bromophenylacetone and dimethylcyclopropane-1-carboxylic acid in two steps. The first step involves the condensation of 3-bromophenylacetone and dimethylcyclopropane-1-carboxylic acid in the presence of sodium hydride to form the intermediate, rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans. The second step involves the hydrolysis of the intermediate in the presence of a base to form rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans involves the preparation of a cyclopropane intermediate, which is then functionalized with a carboxylic acid group and a bromine atom. The stereochemistry of the final product is achieved through the use of a racemic mixture of starting materials.", "Starting Materials": [ "3-bromophenyl magnesium bromide", "2,2-dimethylcyclopropanecarboxylic acid", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "methylene chloride", "triethylamine", "N,N-dimethylformamide", "ethyl chloroformate" ], "Reaction": [ "Preparation of 3-bromophenyl magnesium bromide by reacting 3-bromophenyl bromide with magnesium in diethyl ether", "Addition of the resulting Grignard reagent to 2,2-dimethylcyclopropanecarboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form the cyclopropane intermediate", "Functionalization of the cyclopropane intermediate with a carboxylic acid group by reacting with ethyl chloroformate in the presence of triethylamine", "Addition of sodium hydroxide to the reaction mixture to hydrolyze the resulting ester to form the carboxylic acid", "Purification of the carboxylic acid by extraction with methylene chloride and drying over sodium sulfate", "Functionalization of the cyclopropane intermediate with a bromine atom by reacting with hydrobromic acid in the presence of acetic acid", "Purification of the brominated intermediate by extraction with methylene chloride and drying over sodium sulfate", "Coupling of the carboxylic acid and brominated intermediate in the presence of dicyclohexylcarbodiimide and N,N-dimethylaminopyridine to form rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans", "Purification of the final product by recrystallization or chromatography" ] }

CAS RN

372178-50-2

Product Name

rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans

Molecular Formula

C12H13BrO2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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